REACTION_CXSMILES
|
CO[C:3]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:4]=1[CH:5]=O.[SH:13][CH:14]([CH3:18])[C:15](O)=[O:16].[C:19](=[O:22])([O-])[O-].[NH4+:23].[NH4+]>C1C=CC=CC=1>[CH3:19][O:22][C:8]1[CH:7]=[C:4]([CH:5]2[NH:23][C:15](=[O:16])[CH:14]([CH3:18])[S:13]2)[CH:3]=[CH:10][C:9]=1[O:11][CH3:12] |f:2.3.4|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
SC(C(=O)O)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 hours in a reaction vessel
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
provided with a Dean-Stark apparatus at 80° C.
|
Type
|
CUSTOM
|
Details
|
while removing the distilled water
|
Type
|
CUSTOM
|
Details
|
The crystals which separated out
|
Type
|
TEMPERATURE
|
Details
|
after cooling the reaction mixture
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from hot benzene
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1SC(C(N1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |